2-Formyl-6-(3-trifluoromethylphenyl)phenol, 95%
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Overview
Description
2-Formyl-6-(3-trifluoromethylphenyl)phenol, 95% (hereafter referred to as 2-F6-3-TFPP) is a phenol derivative with a wide range of scientific research applications. It is a colorless liquid with a boiling point of 140-141°C and a melting point of -14°C. 2-F6-3-TFPP has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations are well known.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Formyl-6-(3-trifluoromethylphenyl)phenol, 95% involves the conversion of 3-trifluoromethylphenylboronic acid to the corresponding aryl aldehyde, which is then reacted with 2-hydroxybenzaldehyde to yield the final product.
Starting Materials
3-trifluoromethylphenylboronic acid, 2-hydroxybenzaldehyde, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, Methanol, Tetrahydrofuran, Wate
Reaction
Step 1: Dissolve 3-trifluoromethylphenylboronic acid (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.15 equiv) in tetrahydrofuran (THF) and stir at room temperature for 30 minutes., Step 2: Add methanol (10 equiv) and sodium carbonate (2.0 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the aryl aldehyde intermediate., Step 4: Dissolve the aryl aldehyde intermediate in methanol and add 2-hydroxybenzaldehyde (1.2 equiv) to the reaction mixture., Step 5: Stir the reaction mixture at room temperature for 24 hours., Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain 2-Formyl-6-(3-trifluoromethylphenyl)phenol, 95%.
Mechanism Of Action
2-F6-3-TFPP has been found to act as a catalyst in the reaction of 3-trifluoromethylphenol and formic acid, as well as in the synthesis of other compounds. It has also been found to act as an inhibitor of corrosion, as well as a stabilizer for polymers.
Biochemical And Physiological Effects
2-F6-3-TFPP has been found to have no significant biochemical or physiological effects when used in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 2-F6-3-TFPP in laboratory experiments include its low cost, its low toxicity, and its ability to act as a catalyst in the synthesis of other compounds. The main limitation of using 2-F6-3-TFPP in laboratory experiments is its low boiling point, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for the use of 2-F6-3-TFPP include its use in the synthesis of pharmaceuticals, its use as a corrosion inhibitor in industrial processes, and its use as a stabilizer for polymers. It could also be used in the development of new catalysts for organic synthesis, and as a reagent in the synthesis of other compounds. Additionally, it could be used as a precursor for the synthesis of other compounds, such as polymers and pharmaceuticals.
Scientific Research Applications
2-F6-3-TFPP has been used in a variety of scientific research applications, such as in the synthesis of other compounds, in the study of enzyme-catalyzed reactions, and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for polymers.
properties
IUPAC Name |
2-hydroxy-3-[3-(trifluoromethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-5-1-3-9(7-11)12-6-2-4-10(8-18)13(12)19/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLVUYXBCNKSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450577 |
Source
|
Record name | AGN-PC-0NDU8T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-trifluoromethylphenyl)phenol | |
CAS RN |
343603-86-1 |
Source
|
Record name | AGN-PC-0NDU8T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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